molecular formula C19H14ClF2N3O2S B2692320 2-((4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 899944-06-0

2-((4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide

Cat. No.: B2692320
CAS No.: 899944-06-0
M. Wt: 421.85
InChI Key: DWANCQPJDPPBTC-UHFFFAOYSA-N
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Description

2-((4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C19H14ClF2N3O2S and its molecular weight is 421.85. The purity is usually 95%.
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Biological Activity

The compound 2-((4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide (CAS No. 900003-98-7) is a complex organic molecule with potential biological activity, particularly in medicinal chemistry. Its structure features a dihydropyrazine core, which is known for various pharmacological properties, including anticancer and antimicrobial activities. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H17ClFN3O3SC_{21}H_{17}ClFN_3O_3S, with a molecular weight of 445.9 g/mol. The compound's unique structure includes a thioether linkage and multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC21H17ClFN3O3S
Molecular Weight445.9 g/mol
CAS Number900003-98-7

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in disease pathways. Preliminary studies suggest that it may inhibit certain kinases or enzymes related to cancer proliferation and inflammation.

Anticancer Activity

Research indicates that derivatives of this compound exhibit potent anticancer properties against various human cancer cell lines. For instance, compounds with similar structural motifs have demonstrated significant cytotoxic effects on breast cancer and leukemia cell lines, suggesting a potential role in cancer therapy.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary data show effectiveness against several bacterial strains, indicating its potential as an antibiotic agent. This is particularly relevant in the context of rising antibiotic resistance.

Case Studies and Research Findings

  • Anticancer Efficacy :
    • A study conducted on synthesized derivatives of similar compounds showed that they significantly inhibited cell growth in MDA-MB-231 (breast cancer) and HL-60 (leukemia) cell lines with IC50 values in the low micromolar range .
  • Mechanistic Insights :
    • The mechanism by which these compounds exert their anticancer effects involves the induction of apoptosis and cell cycle arrest, primarily through the activation of p53 pathways and inhibition of anti-apoptotic proteins like Bcl-2 .
  • Antimicrobial Testing :
    • In vitro testing revealed that the compound exhibited broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics.

Properties

IUPAC Name

2-[4-(3-chloro-4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-fluoro-4-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClF2N3O2S/c1-11-2-3-12(8-16(11)22)24-17(26)10-28-18-19(27)25(7-6-23-18)13-4-5-15(21)14(20)9-13/h2-9H,10H2,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWANCQPJDPPBTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC(=C(C=C3)F)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClF2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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